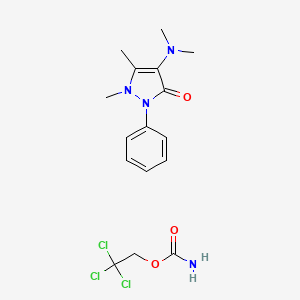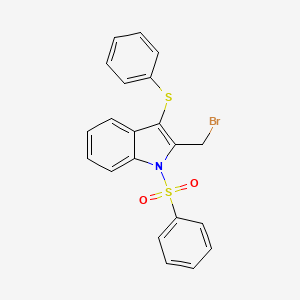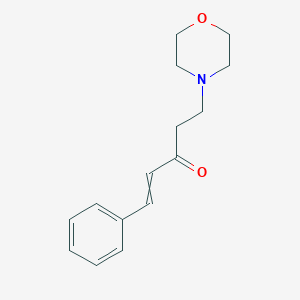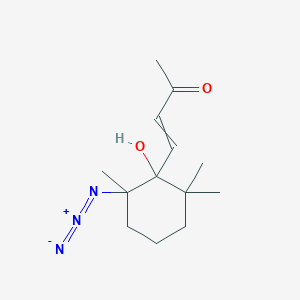![molecular formula C8H4F3O4P B14412711 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 85233-01-8](/img/structure/B14412711.png)
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a chemical compound known for its unique structure and properties. It contains a trifluoroacetyl group attached to a benzodioxaphosphole ring, which imparts distinct chemical reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole precursor with trifluoroacetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to ensure the stability of the trifluoroacetyl group. The process may involve the use of catalysts or specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic anhydride in industrial settings requires careful handling due to its corrosive nature and potential environmental impact . Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of the trifluoroacetyl group, resulting in different derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary based on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetylated benzodioxaphosphole derivatives, while reduction can produce deprotected benzodioxaphosphole compounds .
Applications De Recherche Scientifique
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets through the trifluoroacetyl group. This group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic acid: A related compound with a trifluoroacetyl group, used in various chemical reactions and industrial applications.
Trifluoroacetyl chloride: Another similar compound, known for its reactivity and use in organic synthesis.
Trifluoromethylpyridines: Compounds containing trifluoromethyl groups, used in agrochemicals and pharmaceuticals.
Uniqueness
2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other trifluoroacetyl compounds may not be suitable .
Propriétés
Numéro CAS |
85233-01-8 |
|---|---|
Formule moléculaire |
C8H4F3O4P |
Poids moléculaire |
252.08 g/mol |
Nom IUPAC |
1,3,2-benzodioxaphosphol-2-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H4F3O4P/c9-8(10,11)7(12)15-16-13-5-3-1-2-4-6(5)14-16/h1-4H |
Clé InChI |
QRIUTJFWQRVIGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OP(O2)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)





![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)



![2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14412703.png)
